Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-
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Overview
Description
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- is a copper complex with the molecular formula C12H18CuO6 and a molecular weight of 321.81 g/mol . This compound is known for its vibrant color and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- typically involves the reaction of copper(II) salts with 1,1-dimethylethyl 3-(oxo-kappaO)butanoate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or chloroform, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: It can be reduced back to copper(I) complexes using suitable reducing agents.
Substitution: The ligand exchange reactions are common, where the 1,1-dimethylethyl 3-(oxo-kappaO)butanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions include different copper complexes with varying oxidation states and ligand environments .
Scientific Research Applications
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes . The compound can generate reactive oxygen species, leading to oxidative stress in cells, which is a key factor in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Copper(II) ethylacetoacetate: Similar in structure but with different ligands.
Copper(II) acetylacetonate: Another copper complex with acetylacetonate ligands.
Uniqueness
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity compared to other copper complexes .
Properties
Molecular Formula |
C16H26CuO6 |
---|---|
Molecular Weight |
377.92 g/mol |
IUPAC Name |
copper;tert-butyl 3-oxobutanoate |
InChI |
InChI=1S/2C8H13O3.Cu/c2*1-6(9)5-7(10)11-8(2,3)4;/h2*5H,1-4H3;/q2*-1;+2 |
InChI Key |
VTPREFFRODJKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)OC(C)(C)C.CC(=O)[CH-]C(=O)OC(C)(C)C.[Cu+2] |
Origin of Product |
United States |
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